

Application Notes: In Vivo Dosing and Administration of **BMS-986365** in Mouse Models

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *BMS-986365*

Cat. No.: *B15623205*

[Get Quote](#)

Introduction

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional small molecule that potently and selectively targets the androgen receptor (AR) for degradation. It functions as a dual-action androgen receptor ligand-directed degrader and antagonist. **BMS-986365** is composed of a moiety that binds to the AR ligand-binding domain and another that recruits the cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. Preclinical studies in various mouse models of prostate cancer have demonstrated its significant anti-tumor activity, making it a promising therapeutic agent for castration-resistant prostate cancer (CRPC), including models resistant to conventional AR pathway inhibitors like enzalutamide.

Mechanism of Action

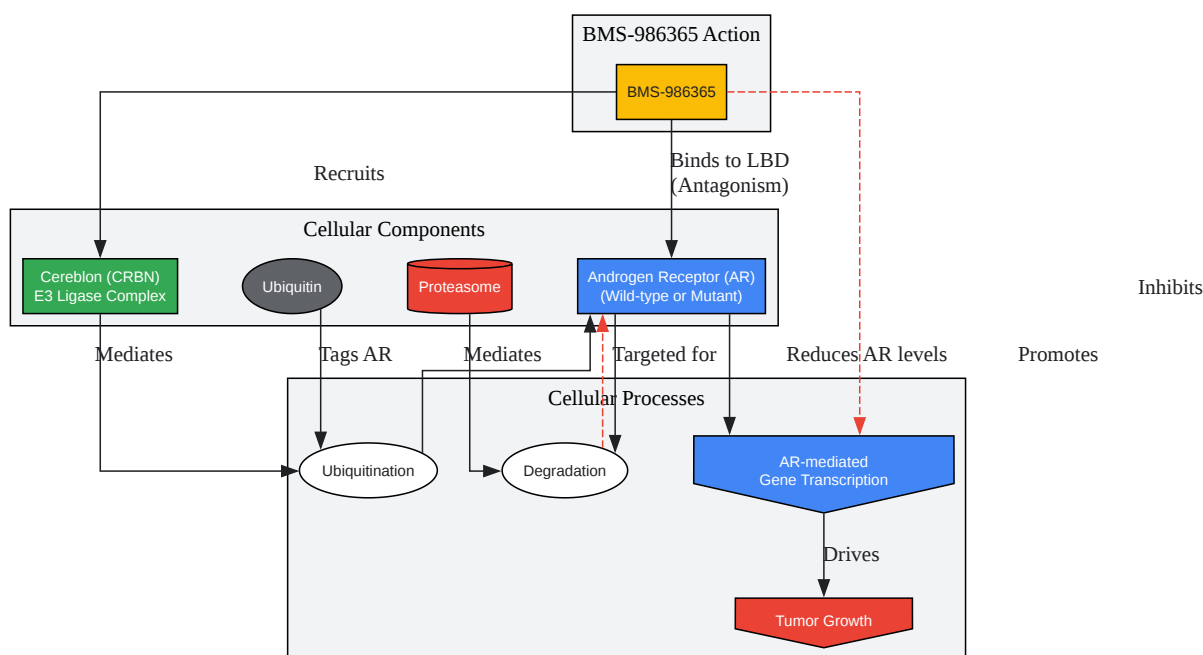
BMS-986365 exerts its anti-tumor effects through a dual mechanism:

- AR Antagonism: The molecule competitively binds to the ligand-binding domain of the androgen receptor, inhibiting its transcriptional activity.

- AR Degradation: By recruiting the CRL4-CRBN E3 ubiquitin ligase complex to the AR, it tags the receptor for proteasomal degradation, thereby reducing the total cellular levels of both wild-type and mutant forms of the AR.

This dual action allows **BMS-986365** to overcome common resistance mechanisms to AR-targeted therapies, such as AR overexpression and mutations in the ligand-binding domain.

Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **BMS-986365**.

In Vivo Efficacy Summary

BMS-986365 has demonstrated robust anti-tumor activity in a variety of preclinical mouse models of prostate cancer, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Table 1: Summary of In Vivo Efficacy in Mouse Models

Mouse Model	Tumor Model	Treatment and Dose	Key Findings	Reference
NSG Mice	VCaP Xenograft	30 mg/kg, oral, once daily for 3 days	Significant AR degradation in tumors.	
J/Nu Mice	VCaP Xenograft	Not specified	Inhibition of tumor growth.	
Not specified	Advanced CRPC and therapy-resistant PDX	Not specified	Tumor volume reductions of 63-92%.	
NSG Mice	Enzalutamide-resistant VCaP Xenograft	Not specified	Deep and durable tumor suppression.	

Pharmacokinetics

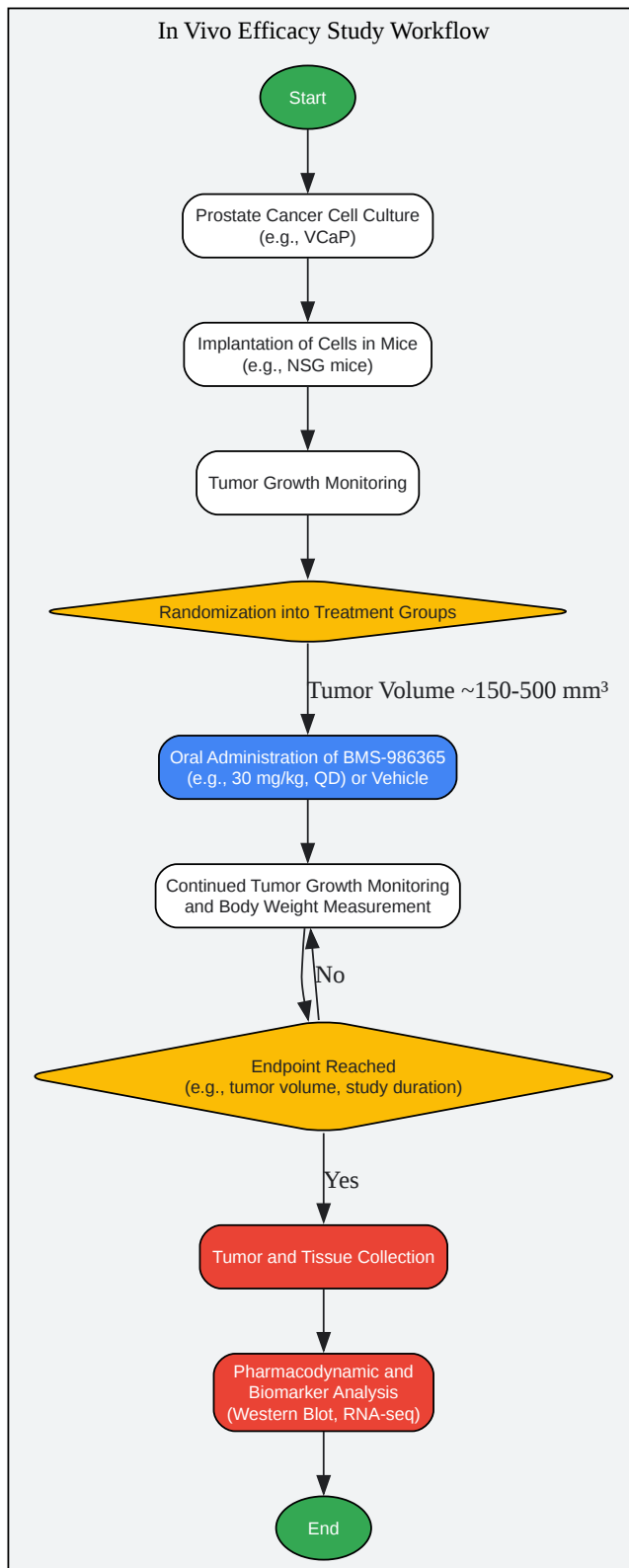
Pharmacokinetic studies in CD1 mice have shown that **BMS-986365** is orally bioavailable.

Table 2: Pharmacokinetic Parameters of **BMS-986365** in CD1 Mice

Parameter	Value	Dosing	Reference
Bioavailability	40%	Oral	
C _{max}	0.275 µM	Oral	
T _{max}	4.5 hours	Oral	

Protocols

Experimental Workflow for In Vivo Efficacy Studies



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes: In Vivo Dosing and Administration of BMS-986365 in Mouse Models]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15623205/docs#application-notes-in-vivo-dosing-and-administration-of-bms-986365-in-mouse-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)